molecular formula C9H15O6P B2614236 Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide CAS No. 2089255-29-6

Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide

Cat. No. B2614236
CAS RN: 2089255-29-6
M. Wt: 250.187
InChI Key: PXIJWOWMEMIUNB-UHFFFAOYSA-N
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Description

Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide, also known as HODPC, is a synthetic compound used in scientific research. It is a phosphorus-containing compound that has been shown to exhibit potent biological activity.

Mechanism of Action

The exact mechanism of action of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide is not fully understood. However, it is believed to act by inhibiting key enzymes involved in cellular processes, leading to cell death. Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to cell death. Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis. In addition, Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide has been shown to induce changes in gene expression, leading to altered cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide in lab experiments is its potency. It has been shown to be effective at relatively low concentrations, making it a cost-effective compound to use. However, one limitation of using Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for the study of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide. One area of interest is the development of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide analogs with improved potency and selectivity. Another area of interest is the use of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide in combination with other anti-cancer agents to enhance their efficacy. Additionally, the study of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide in animal models could provide further insight into its potential therapeutic applications.
In conclusion, Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide is a synthetic compound with potent biological activity that has been extensively studied for its anti-cancer and antimicrobial properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting key enzymes involved in cellular processes. Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide has several advantages for lab experiments, including its potency and cost-effectiveness, but it is important to use appropriate safety precautions when handling this compound. There are several future directions for the study of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide, including the development of analogs and the use of combination therapies.

Synthesis Methods

The synthesis of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide involves the reaction of diethyl 1-hydroxyphosphetane-3,3-dicarboxylate with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity of the final product. The yield of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide is typically high, and the compound can be easily purified by recrystallization.

Scientific Research Applications

Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide has been extensively studied for its biological activity, particularly its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide has also been studied for its antimicrobial activity, with promising results against both gram-positive and gram-negative bacteria.

properties

IUPAC Name

diethyl 1-hydroxy-1-oxo-1λ5-phosphetane-3,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15O6P/c1-3-14-7(10)9(8(11)15-4-2)5-16(12,13)6-9/h3-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIJWOWMEMIUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CP(=O)(C1)O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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